Selenocystathionine
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
2196-58-9 |
|---|---|
Molekularformel |
C7H14N2O4Se |
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
2-amino-4-(2-amino-2-carboxyethyl)selanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4Se/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
ZNWYDQPOUQRDLY-UHFFFAOYSA-N |
SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
Kanonische SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
melting_point |
58°C |
Andere CAS-Nummern |
2196-58-9 |
Physikalische Beschreibung |
Solid |
Synonyme |
SeCysta selenocystathionine |
Herkunft des Produkts |
United States |
Biosynthesis Pathways of Selenocystathionine
Enzymatic Formation of Selenocystathionine
The enzymatic synthesis of this compound primarily involves the action of cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CGL), enzymes that are also key players in the transsulfuration pathway for cysteine and methionine synthesis hmdb.canih.govnih.gov. These enzymes, often requiring pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, catalyze reactions that lead to the formation of this compound from selenium-containing precursors hmdb.cafoodb.ca.
Role of Selenocysteine (B57510) in this compound Synthesis
While selenocysteine (SeCys) is a crucial amino acid in its own right, serving as the direct precursor for selenoproteins, its direct role as a precursor for this compound synthesis is less emphasized in the literature compared to selenohomocysteine. However, selenocysteine can be converted to selenohomocysteine, which then participates in this compound formation nih.govmdpi.com. Selenocysteine itself can be decomposed by selenocysteine lyase into L-alanine and selenide (B1212193), which aids in the recycling of selenium wikipedia.org.
Involvement of Selenohomocysteine as a Precursor
Selenohomocysteine (SeHcy) is a primary precursor in the enzymatic synthesis of this compound hmdb.canih.govfoodb.ca. The enzyme cystathionine beta-synthase (CBS) catalyzes the reaction between selenohomocysteine and serine to produce this compound nih.govhmdb.careactome.org. This reaction is analogous to the synthesis of cystathionine from homocysteine and serine in the transsulfuration pathway hmdb.canih.govhmdb.ca. Selenohomocysteine can be formed from selenomethionine (B1662878) (SeMet) or through other selenium metabolic intermediates nih.govnih.govmdpi.com.
Characterization of Cystathionine Beta-Synthase and its Analogs in this compound Synthesis
Cystathionine beta-synthase (CBS) is a key enzyme in the formation of this compound. It catalyzes the condensation of selenohomocysteine with serine, forming this compound nih.govhmdb.careactome.org. Studies have shown that CBS can form this compound from selenohomocysteine and serine at a significant rate, comparable to cystathionine synthesis nih.govebi.ac.uk. For instance, when selenohomocysteine and serine were incubated with CBS, this compound was formed at approximately 69% of the rate of cystathionine synthesis nih.govebi.ac.uk. CBS, along with cystathionine gamma-lyase (CGL), are crucial for the trans-selenation pathway, converting selenomethionine into selenocysteine, with this compound as an intermediate nih.gov. While CBS itself does not directly catalyze selenocysteine formation from serine and hydrogen selenide, it initiates the pathway leading to selenocysteine via this compound nih.govebi.ac.uk.
Substrate Specificity and Reactivity in this compound Anabolism
The anabolism of this compound is dependent on the substrate specificity of enzymes like CBS. CBS exhibits a preference for L-amino acids and can utilize selenohomocysteine as a substrate ebi.ac.uk. Research indicates that while CBS can catalyze the beta-replacement reaction between D-selenocystine and a thiol, L-selenohomocysteine serves as a substituent donor to yield this compound ebi.ac.uk. Cystathionine gamma-lyase, on the other hand, catalyzes the alpha, gamma elimination of this compound to yield selenocysteine, ammonia (B1221849), and 2-oxobutanoate (B1229078), with a reaction rate approximately three times higher than that observed for cystathionine elimination nih.govebi.ac.uk. The enzyme activity of selenocysteine synthase, which converts serine and selenide to this compound, is dependent on selenium availability and exhibits high specificity for its substrates ontosight.ai.
Catabolism and Degradation of Selenocystathionine
Enzymatic Hydrolysis of Selenocystathionine
The primary mechanism for this compound degradation is through enzymatic hydrolysis. core.ac.uk This reaction is catalyzed by enzymes that recognize and cleave the selenoether bond within the molecule.
This compound Gamma-Lyase (SCL): Catalytic Mechanism and Substrate Preference
The key enzyme responsible for the catabolism of this compound is cystathionine (B15957) gamma-lyase (CGL), which exhibits this compound gamma-lyase (SCL) activity. hmdb.cauniprot.orgresearchgate.net This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes an α,γ-elimination reaction. researchgate.netnih.gov The catalytic process involves the formation of an external aldimine with the PLP cofactor, followed by the cleavage of the C-Se bond, ultimately releasing the products. wikipedia.org
Cystathionine gamma-lyase can also act on cystathionine, its sulfur analog, to produce cysteine. uniprot.org However, studies have shown that the enzyme can have a higher affinity for the selenium-containing substrate. For instance, cystathionine gamma-lyase has been reported to catalyze the α,γ-elimination of this compound at a rate approximately three times higher than that of cystathionine. researchgate.net The enzyme can also utilize L-cysteine and L-homocysteine as substrates, although at much lower rates than L,L-cystathionine, to produce hydrogen sulfide (B99878) (H₂S). uniprot.orguniprot.org
Identification and Biochemical Characterization of SCL in Diverse Organisms
This compound gamma-lyase activity has been identified across various organisms, highlighting its conserved role in selenium metabolism.
Mammals: The enzyme has been identified in mammalian tissues, including the liver and kidneys. mdpi.comsemanticscholar.org In mice, the gene encoding this enzyme is expressed in the liver, kidneys, testis, heart, stomach, brain, and lung, with the highest expression observed in the liver. mdpi.com Human cystathionine gamma-lyase is a homotetramer and has been structurally characterized. ebi.ac.uk
Bacteria: Certain bacteria, such as Clostridium sticklandii and C. sporogenes, possess enzymes capable of degrading selenium-containing compounds. nih.gov For instance, a D-selenocystine α,β-lyase has been purified from C. sticklandii, which can also act on other substrates like D-cystine. nih.gov
Plants: Plants, particularly selenium hyperaccumulators like Astragalus bisulcatus and Stanleya pinnata, are known to metabolize selenium into various organic forms, including this compound. mountainscholar.orgoup.com The presence and activity of enzymes involved in the catabolism of these compounds are crucial for selenium tolerance and accumulation in these species. mountainscholar.org
Products of this compound Catabolism: Formation of Selenide (B1212193)/Selenocysteine (B57510) and Alpha-Ketobutyrate/Pyruvate
The enzymatic breakdown of L-selenocystathionine by cystathionine gamma-lyase yields several key products. uniprot.orgebi.ac.uk The primary reaction is an α,γ-elimination, which results in the formation of L-selenocysteine, 2-oxobutanoate (B1229078) (α-ketobutyrate), and ammonia (B1221849). uniprot.orgresearchgate.netebi.ac.uk
In an alternative but less common reaction, an α,β-elimination can occur, leading to the production of selenohomocysteine, pyruvate, and ammonia. nih.gov The released selenocysteine can be further catabolized by selenocysteine lyase to yield alanine (B10760859) and hydrogen selenide (H₂Se). ontosight.ai This selenide can then be utilized for the synthesis of new selenoproteins. ontosight.ai
The following table summarizes the primary and alternative catabolic reactions of this compound:
| Reaction Type | Enzyme | Substrate | Products |
| α,γ-Elimination | Cystathionine gamma-lyase (SCL activity) | L-Selenocystathionine | L-Selenocysteine, 2-Oxobutanoate, Ammonia uniprot.orgresearchgate.netebi.ac.uk |
| α,β-Elimination | Cystathionine gamma-lyase | L-Selenocystathionine | Selenohomocysteine, Pyruvate, Ammonia nih.gov |
| Further Catabolism | Selenocysteine lyase | L-Selenocysteine | Alanine, Hydrogen Selenide (H₂Se) ontosight.ai |
Alternative Degradation Routes and Intermediates for this compound
While enzymatic hydrolysis by cystathionine gamma-lyase is the primary catabolic pathway, other routes for this compound metabolism exist. This compound itself is an intermediate in the trans-sulfuration pathway, which can convert selenomethionine (B1662878) to selenocysteine. cabidigitallibrary.orgnih.gov This pathway involves the initial formation of selenohomocysteine from selenomethionine, which is then converted to this compound by cystathionine beta-synthase. hmdb.cahmdb.ca Subsequently, cystathionine gamma-lyase cleaves this compound to produce selenocysteine. hmdb.caresearchgate.net
In some selenium hyperaccumulator plants, a significant portion of selenium is stored as this compound, which can be considered a method to sequester selenium in a less reactive form. mountainscholar.org
Regulation of this compound Catabolic Enzymes
The regulation of the enzymes involved in this compound catabolism is essential for maintaining selenium homeostasis. The expression of cystathionine gamma-lyase (CTH) in humans is highest in the liver. nih.gov The activity of these enzymes ensures that selenocysteine is available for selenoprotein synthesis while preventing the toxic accumulation of selenium compounds. ontosight.ai
In certain organisms, the levels of selenium can influence the expression and activity of enzymes involved in its metabolism. For instance, a selenocysteine lyase/cysteine desulfurase regulated by selenite (B80905) levels has been identified in the probiotic bacterium Lactobacillus reuteri. mdpi.comsemanticscholar.org Further research is needed to fully elucidate the regulatory mechanisms governing this compound catabolism across different species.
Enzymology of Selenocystathionine Metabolism
Biochemical Characterization of Selenocystathionine Metabolizing Enzymes
The enzymes responsible for the metabolism of this compound are primarily pyridoxal (B1214274) 5'-phosphate (PLP)-dependent lyases. These enzymes facilitate the breakdown or synthesis of this compound, integrating selenium into amino acid metabolic pathways.
Enzyme Kinetics and Mechanistic Studies of Associated Reactions
Studies on the kinetics and mechanisms of enzymes acting on this compound highlight their roles in selenium amino acid synthesis and degradation.
Cystathionine (B15957) beta-synthase (CBS): CBS catalyzes the initial step in the transsulfuration pathway, converting homocysteine and serine to cystathionine. In the context of selenium metabolism, CBS facilitates the conversion of selenohomocysteine and serine into this compound nih.govnih.govresearchgate.netcabidigitallibrary.orgencyclopedia.pubmdpi.com. Kinetic studies have indicated that CBS converts selenohomocysteine into this compound at approximately 69% of the rate observed for cystathionine synthesis from homocysteine nih.gov. This suggests a significant, though not identical, catalytic efficiency for the selenium analog compared to its sulfur counterpart. The mechanism involves the condensation of selenohomocysteine with serine, likely proceeding through intermediate Schiff base formation with PLP.
Cystathionine gamma-lyase (CGL): CGL is responsible for the cleavage of cystathionine into cysteine, alpha-ketobutyrate, and ammonia (B1221849). In selenium metabolism, CGL acts on this compound, catalyzing its decomposition into selenocysteine (B57510), alpha-ketobutyrate, and ammonia nih.govnih.govresearchgate.netcabidigitallibrary.orgmdpi.comhmdb.ca. Mechanistic studies have shown that CGL's reaction rate for the elimination of this compound is approximately three times higher than its rate for the elimination of cystathionine nih.gov. This indicates a preference for the selenium-containing substrate in this specific reaction. The reaction proceeds via an alpha, gamma elimination mechanism, characteristic of PLP-dependent lyases.
Structural Biology of this compound Metabolizing Enzymes
Structural information directly pertaining to this compound-metabolizing enzymes like CBS and CGL is limited in the readily available literature. However, related enzymes involved in amino acid metabolism and selenium biochemistry have been structurally characterized. For instance, selenocysteine synthase (SelA) from bacteria, which is involved in selenocysteine biosynthesis, has been studied using cryo-electron microscopy nih.gov. While not directly acting on this compound, the structural insights into PLP-dependent enzymes provide a framework for understanding substrate binding and catalytic mechanisms in similar selenium-metabolizing enzymes. The PDB entry 6ovg is annotated with "this compound gamma-lyase activity," suggesting that structural data for enzymes with this specific activity may exist, though detailed functional characterization in relation to this compound metabolism is not elaborated in the provided snippets ebi.ac.uk.
Cofactor Requirements and Prosthetic Groups (e.g., Pyridoxal 5'-phosphate)
A common and critical requirement for the enzymatic metabolism of this compound, as well as for many other amino acid transformations, is the cofactor Pyridoxal 5'-phosphate (PLP) mdpi.comnih.govnih.govrcsb.orgnih.gov. PLP functions as an essential prosthetic group for enzymes like CBS and CGL. Its pyridine (B92270) ring acts as an electron sink, stabilizing reaction intermediates through Schiff base formation with amino substrates. In the absence of PLP, these enzymes can become inactivated through abortive transamination reactions mdpi.com. The synthesis and availability of PLP are therefore intrinsically linked to the proper functioning of this compound metabolic enzymes nih.gov.
Enzyme Specificity and Cross-Reactivity with Sulfur Analogs
Enzymes involved in selenium metabolism often exhibit a degree of cross-reactivity with their sulfur analogs, reflecting the chemical similarity between selenium and sulfur. However, specific differences in reactivity and affinity are observed.
CBS and CGL: As noted, CBS converts selenohomocysteine to this compound at a significant rate relative to homocysteine conversion nih.gov. Similarly, CGL cleaves this compound at a rate approximately three times higher than cystathionine nih.gov. This indicates that while both enzymes can process selenium-containing substrates, their kinetic parameters may differ from those for sulfur substrates.
D-Selenocystine α,β-Lyase: This enzyme, isolated from Clostridium sticklandii, demonstrates a distinct substrate specificity. It accepts D-selenocystine, D-cystine, D-lanthionine, meso-lanthionine, and D-cysteine as substrates. However, it is inactive towards D-selenocysteine, D-serine, DL-selenohomocystine, and L-amino acids nih.gov. This highlights that specificity can be stereospecific and dependent on the precise chemical structure and selenium/sulfur placement.
General Observations: Some enzymes involved in the methionine cycle, such as methionine synthase, have been noted to have a higher affinity for selenium metabolites than sulfur metabolites researchgate.net. Conversely, other enzymes may be unable to distinguish between methionine and selenomethionine (B1662878), leading to the non-specific incorporation of SeMet into proteins encyclopedia.pub. Assays for Cystathionine gamma-lyase (CSE) have reported high sensitivity and excellent specificity, with no significant cross-reactivity or interference observed between CSE and its analogs, although the study acknowledges limitations in testing all possible analogs biossusa.com.
Isotopic Labeling and Mechanistic Elucidation of Selenoenzyme Action
Isotopic labeling and advanced analytical techniques are pivotal in elucidating the mechanisms of selenium metabolism and the action of selenoenzymes.
Tracing Metabolic Pathways: Selenium isotopes, such as 77Se, can be used in conjunction with techniques like mass spectrometry to trace the metabolic fate of selenium compounds, including this compound, and to identify intermediates and products in enzymatic reactions nih.govmdpi.com. This aids in mapping the flow of selenium through metabolic pathways.
Mechanistic Studies: The use of PLP as a cofactor in lyase reactions provides a mechanistic handle. PLP's ability to stabilize carbanionic intermediates through its electron-withdrawing pyridine ring is central to the catalytic mechanisms of CBS and CGL mdpi.comnih.gov. Studies employing kinetic analysis and, where available, structural data, help to delineate the specific steps involved in substrate binding, bond cleavage, and product release. For example, the higher reactivity of selenols compared to thiols at physiological pH due to their lower pKa values can influence the reaction chemistry catalyzed by selenoproteins basicmedicalkey.com.
Enzyme-specific Studies: Research on enzymes like selenocysteine lyase (SCLY) has employed gene disruption and activity assays to understand its role in selenium metabolism, suggesting it may be involved in recycling selenium atoms from selenocysteine for selenoprotein synthesis semanticscholar.orgresearchgate.net. While direct isotopic labeling studies specifically on this compound metabolism by CBS and CGL are not detailed in the provided snippets, the general application of such techniques in selenium biochemistry is well-established mdpi.com.
Intermediary Metabolic Roles of Selenocystathionine
Selenocystathionine in Selenium Homeostasis and Disposition Pathways
This compound is a key intermediate in the primary metabolic pathway for organic selenium, known as the trans-selenation pathway. nih.govmdpi.com This pathway is crucial for selenium homeostasis, ensuring the proper distribution and utilization of dietary selenium, particularly from selenomethionine (B1662878), which is a common form of selenium found in foods. crg.euresearchgate.net In the liver, dietary selenomethionine is converted into selenohomocysteine. researchgate.netmdpi.com This compound then serves as a substrate for the enzyme cystathionine (B15957) beta-synthase (CBS), which catalyzes its condensation with serine to form this compound. nih.govresearchgate.netmdpi.com
The formation of this compound represents a critical juncture in selenium disposition. It channels selenium from selenomethionine, which can be non-specifically incorporated into proteins in place of methionine, into a dedicated pathway for the synthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid. nih.govnih.gov This metabolic route allows the body to handle organic selenium and direct it toward the synthesis of functional selenoproteins, which are essential for various physiological processes, including antioxidant defense and redox regulation. nih.govmdpi.comresearchgate.net The trans-selenation pathway, with this compound as its central intermediate, is a vital component of the body's system for metabolizing and distributing selenium, ultimately leading to the excretion of excess selenium as methylated compounds or selenosugars. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Role |
| Cystathionine Beta-Synthase | CBS | Selenohomocysteine, Serine | This compound | Synthesis of this compound |
| Cystathionine Gamma-Lyase | CGL | This compound | Selenocysteine, α-ketobutyrate, Ammonia (B1221849) | Degradation of this compound to produce Selenocysteine |
| Selenocysteine Lyase | SCLY | Selenocysteine | Alanine (B10760859), Hydrogen Selenide (B1212193) (H₂Se) | Releases elemental selenium for selenoprotein synthesis |
| Selenophosphate Synthetase 2 | SEPHS2 | Hydrogen Selenide (H₂Se), ATP | Monoselenophosphate | Generates the active selenium donor for Sec biosynthesis |
Integration of this compound Metabolism with Sulfur Amino Acid Pathways
The metabolism of this compound is intrinsically linked to the well-established sulfur amino acid metabolic pathway, specifically the trans-sulfuration pathway. nih.govmdpi.com This integration occurs because the key enzymes responsible for the synthesis and degradation of this compound—cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL)—also catalyze analogous reactions in sulfur metabolism. nih.govmdpi.com These enzymes exhibit substrate promiscuity, acting on both selenium- and sulfur-containing amino acids. nih.gov
In the trans-sulfuration pathway, CBS catalyzes the condensation of homocysteine and serine to form cystathionine. researchgate.net In the parallel trans-selenation pathway, CBS uses selenohomocysteine and serine to produce this compound. nih.govresearchgate.net Subsequently, CGL cleaves cystathionine to yield cysteine in the sulfur pathway, while in the selenium pathway, it cleaves this compound to produce selenocysteine. nih.govmdpi.commdpi.com This enzymatic overlap demonstrates a direct metabolic link, where intracellular selenium metabolism utilizes the existing machinery of the sulfur amino acid system. nih.gov
Table 2: Comparison of Trans-selenation and Trans-sulfuration Pathways
| Pathway | Key Enzyme | Substrate(s) | Intermediate | Product |
| Trans-selenation | Cystathionine Beta-Synthase (CBS) | Selenohomocysteine + Serine | This compound | - |
| Cystathionine Gamma-Lyase (CGL) | This compound | - | Selenocysteine | |
| Trans-sulfuration | Cystathionine Beta-Synthase (CBS) | Homocysteine + Serine | Cystathionine | - |
| Cystathionine Gamma-Lyase (CGL) | Cystathionine | - | Cysteine |
Role of this compound in Selenoprotein Synthesis Precursor Formation
This compound serves as a direct precursor to free selenocysteine (Sec), which is essential for the biosynthesis of all selenoproteins. nih.govnih.gov The conversion is a two-step enzymatic process within the trans-selenation pathway. First, cystathionine beta-synthase (CBS) synthesizes this compound from selenohomocysteine. nih.govmdpi.com In the subsequent step, cystathionine gamma-lyase (CGL) acts on this compound to cleave it, releasing free selenocysteine. nih.govmdpi.com
However, this free selenocysteine is not directly incorporated into growing polypeptide chains. nih.gov Instead, it serves as a source of elemental selenium. nih.gov The enzyme selenocysteine lyase (SCLY) decomposes the free selenocysteine into alanine and hydrogen selenide (H₂Se). nih.govwikipedia.org This hydrogen selenide is the key, reactive form of selenium that is utilized for the de novo synthesis of selenoproteins. nih.gov It is used by the enzyme selenophosphate synthetase 2 (SEPHS2) to generate monoselenophosphate, the active selenium donor. nih.govnih.govnih.gov Monoselenophosphate provides the selenium atom for the conversion of a serine residue, already attached to a specific transfer RNA (tRNA^[Ser]Sec), into a selenocysteine residue. nih.govnih.gov This resulting Sec-tRNA^[Ser]Sec is the molecule that delivers selenocysteine to the ribosome for co-translational incorporation into selenoproteins at UGA codons. nih.govnih.gov Therefore, this compound plays a critical, albeit indirect, role as an intermediate in the pathway that supplies the essential selenium atom for selenoprotein synthesis. nih.gov
Intercellular and Intracellular this compound Cycling and Transport Mechanisms
The specific mechanisms for the direct transport of this compound across cell membranes are not well-characterized. However, the transport of its precursors and related selenoamino acids is mediated by various general amino acid transporters. nih.gov Selenoamino acids, such as selenomethionine, are efficiently absorbed in the intestine and reabsorbed in the kidneys, indicating the presence of effective transport systems. nih.gov Studies using intestinal (Caco-2) and renal (OK) cell lines have shown that transporters like system b(0,+)rBAT and system B(0) are major routes for the uptake of selenomethionine. nih.gov Other transporters, including SIT1 and PAT1, also facilitate the movement of certain selenoamino acids. nih.gov It is plausible that this compound, as a structural analog of cystathionine, may utilize similar amino acid transport systems, but direct evidence is limited.
Intracellularly, the cycling of this compound is defined by its metabolic pathway. nih.gov Once synthesized in the cytoplasm by cystathionine beta-synthase (CBS), it is promptly acted upon by cystathionine gamma-lyase (CGL) to produce selenocysteine. nih.govmdpi.com This rapid conversion suggests that this compound is a transient intermediate with a short intracellular lifespan, rather than a compound that is stored or extensively transported between organelles. The entire trans-selenation pathway, from selenomethionine to hydrogen selenide, functions as an intracellular trafficking mechanism that channels selenium from a dietary source to the machinery for selenoprotein synthesis. nih.gov
Advanced Analytical Methodologies for Selenocystathionine Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For selenocystathionine and related selenocompounds, both high-performance liquid chromatography and gas chromatography are employed, often in tandem with powerful detection systems.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile and thermally labile compounds like selenoamino acids. mdpi.com The versatility of HPLC allows for various separation modes, including ion-exchange, ion-pair, and reversed-phase chromatography, to be optimized for the specific analytical challenge. core.ac.uknih.gov
Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes used for the separation of organic molecules. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the separation of selenoamino acids, including this compound, C18 columns are frequently utilized. The retention of compounds is based on their hydrophobicity. To improve the separation of polar compounds like amino acids, ion-pairing reagents can be added to the mobile phase. researchgate.net These reagents, such as sodium 1-butanesulfonate, form a neutral ion pair with the charged analyte, increasing its retention on the nonpolar stationary phase. researchgate.net
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Anion-exchange chromatography can be used for the separation of anionic selenium species like selenite (B80905) and selenate (B1209512), though it may offer poor separation for a broader range of selenoamino acids. core.ac.uk
The choice of mobile phase composition, including pH and the use of organic modifiers like methanol, is critical for achieving optimal separation of selenium species. mdpi.comrsc.org The coupling of HPLC with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the specific detection of selenium-containing compounds as they elute from the column. mdpi.comnih.gov
Table 1: HPLC Parameters for Selenocompound Separation
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase | C18 (Reversed-Phase) | Separation of a wide range of organic selenoamino acids. |
| Hamilton PRP-X100 (Anion Exchange) | Separation of inorganic and organic selenium species. researchgate.net | |
| Mobile Phase | Ammonium acetate (B1210297) buffer | Used in reversed-phase chromatography for selenoamino acids. rsc.org |
| Citric acid buffer with methanol | Effective for the separation of multiple selenium species. mdpi.com | |
| Ion-pairing reagents (e.g., sodium 1-butanesulfonate) | Enhances retention of polar selenoamino acids in RP-HPLC. researchgate.net | |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Provides element-specific detection for selenium. mdpi.com |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Allows for molecular identification and structural analysis. nih.gov |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, a crucial step before GC analysis is derivatization, a chemical reaction that converts the non-volatile analyte into a volatile derivative. rsc.org
Common derivatization methods for compounds containing active hydrogens (in -COOH, -NH2, -OH, and -SH groups) include: weber.hulibretexts.org
Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and increasing its volatility. weber.hu
Acylation: This method involves the reaction of the analyte with an acylating agent to form esters, amides, or thioesters, which are more volatile than the parent compound. libretexts.org
Alkylation: This technique replaces acidic hydrogens with an alkyl group, often used to convert carboxylic acids into esters. weber.hu
Once derivatized, the volatile this compound species can be separated on a GC column and detected by a mass spectrometer (GC-MS). nih.govnih.gov This approach allows for high-resolution separation and sensitive detection. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization of the target analyte. rsc.org
Spectrometric Quantification and Characterization
Spectrometric techniques provide the means to detect, quantify, and structurally elucidate the compounds separated by chromatography. For this compound research, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptional sensitivity, capable of detecting elements at parts-per-trillion levels. nih.gov When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes a powerful tool for elemental speciation, allowing for the quantification of specific selenium-containing molecules like this compound. mdpi.comnih.gov
In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. core.ac.uk For selenium, several isotopes can be monitored (e.g., 77Se, 78Se, 80Se, 82Se). mdpi.comuzh.ch However, polyatomic interferences (e.g., 40Ar38Ar+ interfering with 78Se) can be a challenge. mdpi.comcore.ac.uk Modern ICP-MS instruments often employ collision/reaction cells or tandem mass spectrometry (ICP-MS/MS) to mitigate these interferences, thereby improving the accuracy of selenium quantification. mdpi.comresearchgate.net
Table 2: Common Selenium Isotopes and Potential Interferences in ICP-MS
| Isotope | Natural Abundance (%) | Potential Polyatomic Interference |
|---|---|---|
| 74Se | 0.89 | |
| 76Se | 9.37 | |
| 77Se | 7.63 | 40Ar37Cl+ |
| 78Se | 23.77 | 40Ar38Ar+ |
| 80Se | 49.61 | 40Ar40Ar+ |
| 82Se | 8.73 | 81Br1H+ |
While ICP-MS provides elemental information, Electrospray Ionization Mass Spectrometry (ESI-MS) offers molecular information, making it ideal for the identification and structural characterization of intact molecules like this compound. nih.gov ESI is a soft ionization technique that can generate gas-phase ions from thermally labile and non-volatile molecules in solution with minimal fragmentation. semanticscholar.org
When coupled with HPLC (HPLC-ESI-MS), this technique can provide the molecular weight of compounds as they elute from the column. For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. nih.gov In MS/MS, a specific ion (the precursor ion) corresponding to the molecular weight of the compound of interest is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and elucidate its structure. nih.govsemanticscholar.org This technique has been successfully used to identify various selenium compounds, including derivatives of this compound, in complex samples like selenium-enriched yeast. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. The 77Se isotope, with a nuclear spin of ½, is NMR-active, making 77Se NMR a valuable tool for studying organoselenium compounds. huji.ac.il The chemical shift of 77Se is highly sensitive to the local chemical environment, spanning a very wide range, which allows for the differentiation of various selenium species. huji.ac.ilnih.gov
77Se NMR can provide information on the connectivity of atoms and the stereochemistry of the molecule. huji.ac.il It has been used extensively in the study of organoselenium compounds and for investigating selenium binding to proteins. huji.ac.il While the natural abundance of 77Se is low (7.63%), which can lead to lower sensitivity, this can be overcome by using enriched samples. huji.ac.il
In addition to 77Se NMR, 1H NMR can also provide structural information. A predicted 1H NMR spectrum for this compound is available in public databases. hmdb.ca Furthermore, NMR spectroscopy using stable isotopes like 13C or 15N can be a powerful tool for tracing the metabolic pathways of this compound in biological systems.
Isotopic Labeling Strategies for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic networks, providing a detailed view of cellular metabolism. springernature.com This approach is particularly valuable for understanding the dynamics of this compound metabolism, a key intermediate in the conversion of selenomethionine (B1662878) to selenocysteine (B57510). mdpi.com
Stable and radioactive isotopes serve as essential tracers for elucidating the metabolic fate of selenium compounds. Their application allows for the precise tracking of absorption, transformation, and incorporation of selenium into various biomolecules.
Selenium-75 (75Se): As a radioactive isotope of selenium, 75Se has been instrumental in tracer studies to monitor the flux of selenium through various metabolic pathways. nih.gov Research involving the administration of 75Se-labeled selenomethionine to rats has shown that selenium is rapidly metabolized and incorporated into a common metabolic pool used for the synthesis of selenoproteins. nih.govnih.gov These studies demonstrate that regardless of the initial dietary form—be it organic like selenomethionine or inorganic like selenite—the selenium atom is channeled towards a central intermediate pathway for utilization. nih.gov By tracking the distribution of 75Se in different tissues and protein fractions over time, researchers can quantify the efficiency of conversion of selenomethionine, via this compound, into functional selenoproteins like glutathione (B108866) peroxidase (GPX). nih.govfrontiersin.org
Stable Isotopes (13C and 15N): While 75Se is excellent for tracking the selenium atom itself, stable isotopes like Carbon-13 (13C) and Nitrogen-15 (15N) are employed to understand the metabolism of the carbon skeleton and amino groups of the precursor amino acids. nih.govkuleuven.be This dual-labeling approach allows for a comprehensive metabolic flux analysis of both carbon and nitrogen pathways simultaneously. nih.gov
In the context of this compound, which is formed from selenohomocysteine (derived from selenomethionine) and serine, stable isotope tracers can be used as follows:
13C-labeled serine and/or methionine: By providing cells or organisms with serine or methionine labeled with 13C, researchers can track the carbon atoms as they are incorporated into this compound by the enzyme cystathionine (B15957) beta-synthase (CBS). Subsequent analysis by mass spectrometry can reveal the rate of its synthesis and its conversion to selenocysteine by cystathionine gamma-lyase (CGL).
15N-labeled serine and/or methionine: Similarly, using 15N-labeled precursors allows for the tracing of nitrogen atoms through the trans-selenation pathway. This can help quantify the relative contributions of different amino acid pools to selenocysteine synthesis.
This stable isotope-resolved metabolomics (SIRM) approach provides detailed quantitative data on the flux through the pathway, revealing how different physiological conditions or genetic modifications affect the synthesis and downstream metabolism of this compound. nih.gov
| Isotope Tracer | Precursor Molecule | Metabolic Pathway Analyzed | Key Enzyme(s) Monitored | Analytical Technique |
| 75Se | Selenomethionine, Selenite | Overall selenium utilization and incorporation into selenoproteins | Cystathionine beta-synthase (CBS), Cystathionine gamma-lyase (CGL), Selenoprotein synthesis machinery | Gamma Counting, SDS-PAGE Autoradiography |
| 13C | Methionine, Serine | Carbon flux from precursor amino acids to selenocysteine | Cystathionine beta-synthase (CBS), Cystathionine gamma-lyase (CGL) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| 15N | Methionine, Serine | Nitrogen flux from precursor amino acids to selenocysteine | Cystathionine beta-synthase (CBS), Cystathionine gamma-lyase (CGL) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Enzyme Activity Assays for this compound Metabolic Pathways
Quantifying the activity of enzymes involved in the synthesis and cleavage of this compound is crucial for understanding the regulation of selenium metabolism. The two primary enzymes in this part of the pathway are cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL).
Cystathionine Beta-Synthase (CBS) Assays: CBS catalyzes the condensation of selenohomocysteine and serine to form this compound. The activity of this enzyme can be measured using several methods. Commercially available assay kits typically measure the production of hydrogen sulfide (B99878) (H₂S) when using homocysteine and cysteine as substrates. abcam.commybiosource.com The principle of these assays can be adapted for seleno-substrates.
Fluorometric Assay: This method relies on the reaction of H₂S (a byproduct of a side reaction catalyzed by CBS) with a non-fluorescent probe to yield a highly fluorescent product. abcam.commybiosource.com The increase in fluorescence over time, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm), is directly proportional to the enzyme's activity. mybiosource.com
Colorimetric Assay: In this approach, CBS activity is coupled to another enzyme-linked reaction that results in the conversion of NADH to NAD+. elabscience.comlabcart.com The decrease in NADH absorbance at 340 nm is monitored to calculate CBS activity.
Cystathionine Gamma-Lyase (CGL) Assays: CGL (also known as CTH) is responsible for the α,γ-elimination of this compound to produce selenocysteine, α-ketobutyrate, and ammonia (B1221849). nih.govuniprot.org Its activity is central to the bioavailability of selenocysteine for selenoprotein synthesis.
Direct Substrate Measurement: The catalytic activity of CGL can be determined by incubating the purified enzyme or cell lysate with this compound and measuring the rate of product formation (selenocysteine or α-ketobutyrate) using techniques like HPLC.
Inhibitor Studies: The role and activity of CGL in cellular pathways are often confirmed using specific inhibitors. Propargylglycine (B1618536) is a well-known inhibitor of CGL that acts by covalently modifying the enzyme's pyridoxal (B1214274) phosphate (B84403) cofactor. nih.gov Comparing the metabolic flux in the presence and absence of this inhibitor can provide a quantitative measure of the CGL-dependent pathway activity. nih.gov For instance, studies have shown that administration of propargylglycine strongly suppresses the restoration of glutathione peroxidase levels in selenium-deficient mice fed with selenomethionine, confirming the essential role of CGL in this process. nih.gov
| Enzyme | Reaction Catalyzed | Assay Principle | Detection Method | Common Substrates | Inhibitor |
| Cystathionine Beta-Synthase (CBS) | Selenohomocysteine + Serine → this compound + H₂O | Measurement of H₂S production or NADH consumption in a coupled reaction. | Fluorometry or Colorimetry (Spectrophotometry). | Homocysteine, Cysteine, Serine. | (Not specified in context) |
| Cystathionine Gamma-Lyase (CGL/CTH) | This compound + H₂O → Selenocysteine + α-ketobutyrate + NH₃ | Measurement of product formation (e.g., selenocysteine) or pathway inhibition. | HPLC, Mass Spectrometry. | This compound, Cystathionine. | Propargylglycine |
Genetic and Molecular Regulation of Selenocystathionine Metabolic Pathways
Gene Expression Analysis of Selenocystathionine Metabolizing Enzymes
The enzymes responsible for the metabolism of this compound, primarily cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL), are part of the trans-selenation pathway, which converts selenomethionine (B1662878) to selenocysteine (B57510). nih.gov Selenocysteine lyase (SCLY) is another key enzyme that decomposes L-selenocysteine into L-alanine and hydrogen selenide (B1212193) (H₂Se), which is then used for selenoprotein synthesis. nih.gov The expression of the genes encoding these enzymes varies across different tissues and is influenced by various physiological conditions.
In mammals, the highest expression of SCLY mRNA and activity is found in the liver and kidneys. mdpi.com It is also expressed in the testis, heart, stomach, brain, and lungs. mdpi.com Studies in mice have shown that Scly gene expression is subject to regulation by several factors. For example, glucocorticoids have been shown to negatively regulate Scly mRNA in the hypothalamic arcuate nuclei of mice. mdpi.com Conversely, in a mouse model lacking the regenerating islet-derived 3 beta (Reg3β) protein, the transcription of Scly was activated by the c-Fos subunit of the AP-1 transcription factor. mdpi.com
Gene analysis studies have also reported significantly increased expression levels of SCLY in human colon adenocarcinoma and esophageal carcinoma. nih.gov Furthermore, a study on pubertal gilts found that dietary supplementation with selenium-enriched yeast and vitamin B6 led to the upregulation of the SCLY gene in the liver and kidneys post-oestrus, possibly in response to hormonal changes. mdpi.com
The expression of CBS and CGL is also crucial for the trans-selenation pathway. nih.gov These enzymes are primarily known for their role in the transsulfuration pathway of methionine metabolism, but they also facilitate the conversion of selenomethionine to this compound and then to selenocysteine. nih.govmdpi.com
Table 1: Gene Expression of Key Enzymes in this compound Metabolism
| Gene | Enzyme | Primary Function in Pathway | Tissues with High Expression | Known Regulatory Factors |
| SCLY | Selenocysteine Lyase | Decomposes selenocysteine to produce selenide (H₂Se) for selenoprotein synthesis. | Liver, Kidneys mdpi.com | Upregulation: AP-1 (c-Fos), Hormonal changes (post-oestrus) mdpi.com. Downregulation: Glucocorticoids mdpi.com. |
| CBS | Cystathionine β-Synthase | Converts selenomethionine to this compound. nih.gov | Liver | Involved in both transsulfuration and trans-selenation pathways. nih.gov |
| CGL | Cystathionine γ-Lyase | Converts this compound to selenocysteine. nih.gov | Liver | Functions in sequence with CBS in the trans-selenation pathway. nih.gov |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The regulation of this compound metabolic pathways extends to intricate transcriptional and post-transcriptional controls that ensure the precise incorporation of selenocysteine into selenoproteins.
Transcriptional Regulation: The promoter region of the SCLY gene contains binding sites for transcription factors that are responsive to cellular stress and inflammatory signals. mdpi.com The 5'-regulatory region of the rat SCLY gene possesses an enhancer element with two AP-1 binding sites and one NFκE binding site. mdpi.com The AP-1 sites bind transcription factors like Jun and c-Fos, which are activated by oxidative stress and pro-inflammatory cytokines, suggesting that SCLY expression is modulated by these conditions. mdpi.com
Another layer of transcriptional control involves the transcription factor Nrf2 (nuclear factor-erythroid factor 2), which positively regulates the expression of thioredoxin reductase 1 (TXNRD1), a key selenoenzyme. nih.gov In certain cancers, elevated cellular reactive oxygen species (ROS) can activate Nrf2, leading to the upregulation of TXNRD1. nih.gov
Post-Transcriptional Regulation: A unique feature of selenoprotein synthesis is the recoding of the UGA codon, which typically functions as a stop codon, to specify the insertion of selenocysteine. nih.govnih.gov This process requires a specific hairpin structure in the 3'-untranslated region (3'-UTR) of selenoprotein mRNAs, known as the selenocysteine insertion sequence (SECIS) element. nih.govnih.gov
The SECIS element is recognized by a complex of proteins, including the SECIS-binding protein 2 (SBP2), which is essential for the translation of most selenoproteins. nih.gov The interaction between the SECIS element and SBP2 is a critical regulatory point. nih.gov The efficiency of this recoding process can be influenced by selenium availability, leading to a hierarchical regulation of selenoprotein expression during selenium deficiency. mdpi.com
Furthermore, nonsense-mediated decay (NMD) is a surveillance pathway that degrades mRNAs containing premature termination codons. This pathway is also involved in regulating the levels of certain selenoprotein mRNAs, particularly under conditions of selenium deficiency. nih.gov When selenium is scarce, the UGA codon is more likely to be recognized as a stop signal, leading to premature termination of translation and subsequent degradation of the mRNA transcript by the NMD machinery. mdpi.com
Genetic Modulators Affecting this compound Metabolism and Accumulation
Genetic variations in the genes encoding enzymes and other proteins involved in selenium metabolism can significantly impact an individual's selenium status and the efficiency of selenoprotein synthesis.
One such genetic modulator is the CBS gene. Certain genetic changes in the CBS gene can lead to a buildup of homocysteine, which is inversely associated with selenium levels. xcode.life For instance, the T allele of the single nucleotide polymorphism (SNP) rs6586282 in the CBS gene is associated with reduced clearance of homocysteine and consequently, lower selenium levels. xcode.life
Genetic variants in selenoprotein genes themselves can also influence selenium metabolism. For example, women carrying the A allele of the SEPP1 (selenoprotein P) SNP rs3877899 have been shown to better maintain their selenium status during pregnancy. nih.gov Selenoprotein P is the primary transporter of selenium in the blood, and variations in its gene can affect selenium distribution and availability to various tissues. xcode.lifenih.gov
Recent genome-wide association studies have identified a locus on chromosome 5q14, specifically in the dimethylglycine dehydrogenase (DMGDH) gene, that is significantly associated with selenium concentrations in erythrocytes and toenails. nih.gov The SNP rs921943 within this gene has shown a significant association with selenium status. nih.gov
In the context of cancer, the expression of LRP8, a receptor for selenoprotein P, has been identified as a modulator of ferroptosis resistance. nih.gov Increased expression of LRP8 was found to promote resistance to this form of cell death in breast cancer and hepatocellular carcinoma cell lines by facilitating the uptake of selenium via selenoprotein P. nih.gov
Table 2: Genetic Modulators of this compound Metabolism
| Gene | Genetic Variant (SNP) | Effect on Metabolism | Consequence |
| CBS | rs6586282 (T allele) | Affects homocysteine clearance, leading to its buildup. xcode.life | Associated with lower selenium levels. xcode.life |
| SEPP1 | rs3877899 (A allele) | Better maintenance of selenium status, particularly during pregnancy. nih.gov | Potentially better protection against low selenium status. nih.gov |
| DMGDH | rs921943 | Significantly associated with selenium concentrations in erythrocytes and toenails. nih.gov | Influences overall selenium status. nih.gov |
| LRP8 | Expression Level | Functions as a receptor for selenoprotein P, modulating selenium uptake. nih.gov | Increased expression can promote ferroptosis resistance in cancer cells. nih.gov |
Comparative Biochemistry and Evolution of Selenocystathionine Metabolism
Selenocystathionine Metabolism in Prokaryotic Systems (e.g., Clostridium, Saccharomyces boulardii)
In prokaryotes, the metabolism of selenium often mirrors sulfur pathways, leading to the formation of various seleno-compounds, including this compound. The synthesis of this compound is a key step in the interconversion of selenoamino acids. researchgate.net Generally, the process involves the formation of selenocysteine (B57510), which can then be converted to other selenium-containing molecules. researchgate.net
In certain anaerobic bacteria, such as Clostridium sticklandii, specific enzymatic reactions involving selenium compounds have been identified. Research has shown that a D-selenocystine α,β-lyase from C. sticklandii can catalyze a β-replacement reaction where L-selenohomocysteine acts as a substituent donor to yield this compound. nih.gov This indicates a direct enzymatic pathway for the synthesis of this compound in this bacterium. The central role of selenoenzymes in the metabolism of Clostridium difficile further underscores the importance of selenium pathways in this genus. nih.gov
While Saccharomyces boulardii is a eukaryotic yeast, its inclusion under prokaryotic systems in this context points to its diverse metabolic capabilities, which are sometimes compared across different microbial systems. In S. boulardii, the biosynthesis of selenoamino acids follows pathways analogous to those in Saccharomyces cerevisiae. biointerfaceresearch.comresearchgate.net Selenohomocysteine is converted to this compound in a reaction catalyzed by cystathionine (B15957) β-synthase. biointerfaceresearch.com However, another enzyme, cystathionine β-lyase, can catalyze the reverse reaction, converting this compound back to selenohomocysteine. biointerfaceresearch.com This reversible step highlights a dynamic equilibrium in the metabolic fate of this compound within the cell.
Table 1: Key Enzymes in Prokaryotic and S. boulardii this compound Metabolism
| Organism/Group | Enzyme | Reaction | Reference |
| Clostridium sticklandii | D-selenocystine α,β-lyase | L-Selenohomocysteine → this compound (via β-replacement) | nih.gov |
| General Prokaryotes | (Not specified) | Selenocysteine → this compound | researchgate.net |
| Saccharomyces boulardii | Cystathionine β-synthase | Selenohomocysteine → this compound | biointerfaceresearch.com |
| Saccharomyces boulardii | Cystathionine β-lyase | This compound → Selenohomocysteine | biointerfaceresearch.com |
This compound Pathways in Eukaryotic Microorganisms (e.g., Yeast)
In eukaryotic microorganisms like yeast, particularly Saccharomyces cerevisiae, the metabolism of selenium is well-documented and serves as a model for understanding these pathways in other eukaryotes. researchgate.netresearchgate.net Yeast cells can accumulate selenium and transform it into organic forms, primarily selenomethionine (B1662878) and selenocysteine. nih.govhiyeast.com this compound is a crucial intermediate in these transformation processes. researchgate.net
The primary pathway for this compound synthesis in yeast involves the trans-selenation pathway, which is analogous to the trans-sulfuration pathway. Selenohomocysteine condenses with serine, a reaction catalyzed by the enzyme cystathionine β-synthase, to form this compound and water. researchgate.netnih.gov This compound can then be acted upon by other enzymes to continue the metabolic cascade. The metabolic route resembles the bioconversion of sulfur, where selenium replaces sulfur in the amino acid structures. biointerfaceresearch.com
The genetic basis for this pathway has been studied extensively in S. cerevisiae, and orthologous genes have been identified in the probiotic yeast Saccharomyces boulardii, indicating a shared mechanism for biosynthesizing organoselenium compounds. biointerfaceresearch.comresearchgate.net The ability of yeast to incorporate inorganic selenium into compounds like this compound is a key aspect of their detoxification process, allowing them to tolerate elevated selenium concentrations in their environment. researchgate.netnih.gov
This compound Metabolism in Plant Systems (e.g., Hyperaccumulators)
Plants absorb selenium from the soil and metabolize it through pathways similar to those for sulfur. researchgate.net This process can lead to the synthesis of various selenoamino acids and other organic selenium compounds. In most plants, high concentrations of selenium are toxic. oup.com However, a unique group of plants, known as selenium hyperaccumulators, can tolerate and accumulate extraordinarily high levels of selenium in their tissues. oup.comnih.gov
In these hyperaccumulator species, such as certain members of the Astragalus (milkvetch) and Stanleya (prince's plume) genera, specialized metabolic pathways have evolved to detoxify selenium. wur.nloup.com this compound has been identified as one of the organic selenium compounds present in these plants. researchgate.net For instance, analysis of the selenium accumulator Stanleya albescens detected a carbon-Se-carbon compound, presumed to be this compound, in its leaves. oup.com Similarly, in the Australian hyperaccumulator Neptunia amplexicaulis, this compound is a significant component of the accumulated selenium. wur.nl
The formation of less toxic organic selenium compounds, such as this compound and methyl-selenocysteine, is a key strategy for selenium tolerance. researchgate.netoup.com By sequestering selenium in these forms, hyperaccumulators can prevent the nonspecific incorporation of selenocysteine and selenomethionine into proteins, which would otherwise lead to the formation of dysfunctional proteins and cellular toxicity. oup.comoup.com The presence of this compound is therefore linked to the enhanced selenium tolerance observed in these specialized plants. researchgate.net
Table 2: Role of this compound in Selenium Hyperaccumulator Plants
| Plant Type | Compound | Metabolic Role | Significance | Reference |
| Se Hyperaccumulators (Stanleya, Neptunia) | This compound | Intermediate in Se detoxification | Contributes to high Se tolerance | wur.nloup.com |
| Non-hyperaccumulators (e.g., Peach) | This compound | Low-toxicity storage form | Part of general Se metabolism and tolerance | researchgate.net |
Distinctive Features of this compound Metabolism Across Animal Phyla (non-human)
In animals, dietary selenium, particularly in the form of selenomethionine, is metabolized through the trans-selenation pathway. researchgate.netnih.gov This pathway is analogous to the trans-sulfuration pathway that metabolizes methionine. This compound is a key intermediate in this process, linking the metabolism of selenomethionine to the synthesis of selenocysteine, the form of selenium that is incorporated into functional selenoproteins. nih.gov
The process begins with the conversion of selenomethionine to selenohomocysteine. Subsequently, the enzyme cystathionine beta-synthase (CBS) catalyzes the condensation of selenohomocysteine with serine to form this compound. nih.gov This is then cleaved by cystathionine gamma-lyase (CGL) to produce selenocysteine. nih.gov This pathway ensures a supply of selenocysteine for the synthesis of essential selenoproteins like glutathione (B108866) peroxidases and thioredoxin reductases, which play critical roles in antioxidant defense and redox regulation. researchgate.netmdpi.com
Emerging Research Frontiers and Unresolved Questions in Selenocystathionine Biochemistry
Identification of Novel Selenocystathionine-Interacting Proteins and Pathways
The canonical pathway involving this compound is the trans-selenation pathway, where it serves as a bridge in the conversion of selenomethionine (B1662878) to selenocysteine (B57510). This process is orchestrated by two key enzymes: cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CGL). CBS catalyzes the synthesis of this compound from selenohomocysteine and serine, while CGL subsequently cleaves this compound to yield selenocysteine.
While CBS and CGL are the primary and well-characterized protein interactors of this compound, the search for novel interacting proteins is a burgeoning area of research. The identification of new binding partners or enzymes that utilize this compound as a substrate could unveil previously unknown functions and regulatory mechanisms. Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) using this compound analogues as bait, are powerful tools to systematically screen for such interactions within the cellular proteome.
Recent discoveries have highlighted alternative pathways in selenium metabolism, suggesting the potential for a wider network of interactions. For instance, a novel pathway for selenocysteine metabolism mediated by peroxiredoxin 6 (PRDX6) has been identified, indicating that our understanding of selenium trafficking and utilization is still evolving. Although not directly implicating this compound, such discoveries open the door to investigating whether it might play a role in these less-conventional pathways.
Furthermore, the context of disease, particularly cancer, is providing new avenues for exploring this compound-related pathways. The trans-selenation pathway is recognized for its role in supplying selenocysteine for the synthesis of selenoproteins, such as glutathione (B108866) peroxidases, which are crucial in managing oxidative stress and are often dysregulated in cancer cells. Investigating the expression and activity of CBS and CGL in different cancer types, and how this impacts this compound flux, is an active area of research.
Table 1: Key Enzymes in the Canonical this compound Pathway
| Enzyme | Gene | Function |
| Cystathionine beta-synthase | CBS | Catalyzes the synthesis of this compound from selenohomocysteine and serine. |
| Cystathionine gamma-lyase | CGL | Catalyzes the cleavage of this compound to produce selenocysteine. |
Exploration of Less-Characterized this compound Biotransformations
Beyond its established role as a transient intermediate, the full scope of this compound's metabolic fate remains to be elucidated. Research into less-characterized biotransformations is critical to understanding its potential alternative roles in cellular biochemistry.
One area of interest is the metabolism of this compound in selenium hyperaccumulator plants, such as those of the Astragalus genus. In these organisms, excess selenium is sequestered into non-protein amino acids, including this compound and its derivatives like methylselenocysteine mdpi.com. This suggests a role for this compound in selenium detoxification and accumulation pathways in certain plant species, a biotransformation that is not prominent in mammals. The enzymatic machinery responsible for these transformations in plants represents a key area for future investigation.
In animals, while the primary fate of this compound is its conversion to selenocysteine, the possibility of alternative catabolic pathways exists. A transamination-decarboxylation pathway has been proposed as a potential, albeit less characterized, route for the metabolism of selenomethionine. It is conceivable that this compound, as a downstream metabolite, could also be a substrate for similar, yet to be identified, enzymatic reactions. These could lead to the formation of novel selenium-containing metabolites with distinct biological activities.
The enzymatic promiscuity of enzymes involved in sulfur amino acid metabolism also presents a potential for undiscovered biotransformations of this compound. These enzymes may catalyze side reactions with this compound, particularly under conditions of selenium excess or metabolic stress. Identifying these reactions and their products is a challenging but important task for comprehensively mapping the selenium metabolic network.
Systems Biology Approaches to this compound Metabolic Networks
To fully appreciate the role of this compound, it is essential to move beyond the study of individual reactions and embrace a systems-level perspective. Systems biology approaches, which integrate experimental data with computational modeling, are powerful tools for unraveling the complexity of metabolic networks.
The application of "-omics" technologies is fundamental to this approach. Proteomics can provide a global view of the expression levels of enzymes involved in selenium metabolism, including CBS and CGL, under different conditions asm.org. Metabolomics allows for the comprehensive profiling of selenium-containing metabolites, offering a snapshot of the metabolic state of the cell. Transcriptomics can reveal the regulatory networks that govern the expression of genes involved in this compound metabolism.
These in silico models can generate testable hypotheses about the regulation and function of this compound metabolism. For example, modeling could predict metabolic bottlenecks or alternative pathways that become active under specific conditions. These predictions can then be validated experimentally, leading to a deeper and more quantitative understanding of this compound's role in the broader metabolic landscape. While systems biology studies of selenium metabolism are emerging, the specific and detailed modeling of the this compound metabolic network remains a largely unexplored and promising frontier.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying selenocystathionine in biological samples?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. For standardless identification, use 3D LC-ICP-MS followed by nanoHPLC-Q-TOF-MS/MS to resolve fragmentation patterns . This compound produces a characteristic SeHCys fragment (C₄H₈NO₂Se⁺, m/z 182) in asymmetric molecules, distinct from symmetric seleno-analogs like selenohomolanthionine .
Q. How can this compound be quantified in hyperaccumulator plants?
- Methodological Answer : Acidic digestion (e.g., 50 mM HCl extraction) followed by LC-MS is effective. External calibration is viable when isotopic standards are unavailable, provided the matrix is sufficiently diluted . For example, this compound was quantified in Stanleya pinnata seeds using this approach .
Q. What enzymatic pathways involve this compound metabolism?
- Methodological Answer : this compound is catalyzed by cystathionine γ-lyase (CTH) in mammals, yielding selenocysteine, ammonia, and 2-oxobutanoate. Recombinant CTH assays (e.g., mouse CTH protein, UniProt Q8VCN5) confirm substrate specificity and reaction kinetics . Reduced enzymatic activity in this compound synthesis (vs. sulfur analogs) may explain metabolic inefficiencies in yeast .
Advanced Research Questions
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